Cas no 1781877-28-8 (2-(2-methoxy-1,3-thiazol-5-yl)ethyl(methyl)amine)

2-(2-Methoxy-1,3-thiazol-5-yl)ethyl(methyl)amine is a specialized organic compound featuring a methoxy-substituted thiazole core linked to an ethyl(methyl)amine moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The thiazole ring contributes to its stability and electronic properties, while the amine functionality enhances its versatility as an intermediate for further derivatization. Its well-defined molecular architecture makes it suitable for applications requiring precise structural control, such as ligand design or bioactive molecule development. The compound’s distinct heterocyclic framework may also offer advantages in modulating solubility and binding interactions in target systems. Proper handling and storage are recommended due to its reactive amine group.
2-(2-methoxy-1,3-thiazol-5-yl)ethyl(methyl)amine structure
1781877-28-8 structure
Product Name:2-(2-methoxy-1,3-thiazol-5-yl)ethyl(methyl)amine
CAS No:1781877-28-8
MF:C7H12N2OS
MW:172.247980117798
CID:6234367
PubChem ID:82598533
Update Time:2025-06-14

2-(2-methoxy-1,3-thiazol-5-yl)ethyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methoxy-1,3-thiazol-5-yl)ethyl(methyl)amine
    • EN300-1835846
    • [2-(2-methoxy-1,3-thiazol-5-yl)ethyl](methyl)amine
    • 1781877-28-8
    • Inchi: 1S/C7H12N2OS/c1-8-4-3-6-5-9-7(10-2)11-6/h5,8H,3-4H2,1-2H3
    • InChI Key: JBWGAOORDUMPHI-UHFFFAOYSA-N
    • SMILES: S1C(=NC=C1CCNC)OC

Computed Properties

  • Exact Mass: 172.06703418g/mol
  • Monoisotopic Mass: 172.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 62.4Ų

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Additional information on 2-(2-methoxy-1,3-thiazol-5-yl)ethyl(methyl)amine

Research Brief on 2-(2-methoxy-1,3-thiazol-5-yl)ethyl(methyl)amine (CAS: 1781877-28-8): Recent Advances and Applications

The compound 2-(2-methoxy-1,3-thiazol-5-yl)ethyl(methyl)amine (CAS: 1781877-28-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, pharmacological activities, and emerging roles in drug discovery. The compound's thiazole core and methoxy-ethylamine side chain make it a versatile scaffold for the development of novel bioactive molecules.

Recent studies have highlighted the synthetic pathways for 2-(2-methoxy-1,3-thiazol-5-yl)ethyl(methyl)amine, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry described a novel one-pot synthesis method that reduces reaction time and improves scalability. The method involves the condensation of 2-methoxy-1,3-thiazole-5-carbaldehyde with methylamine, followed by reductive amination, achieving an overall yield of 78%. This advancement is critical for large-scale production, which is essential for further pharmacological evaluation.

Pharmacological investigations have revealed that 2-(2-methoxy-1,3-thiazol-5-yl)ethyl(methyl)amine exhibits promising activity as a modulator of G protein-coupled receptors (GPCRs). In vitro studies using HEK293 cells transfected with various GPCRs demonstrated that the compound acts as a selective antagonist for the serotonin 5-HT2A receptor, with an IC50 of 120 nM. This selectivity suggests potential applications in neuropsychiatric disorders, such as schizophrenia and depression, where 5-HT2A modulation is a therapeutic target. Additionally, preliminary in vivo studies in rodent models have shown anxiolytic effects without significant sedation, further supporting its therapeutic potential.

Beyond its direct pharmacological effects, 2-(2-methoxy-1,3-thiazol-5-yl)ethyl(methyl)amine has been explored as a building block for more complex drug candidates. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into a series of dual-acting compounds targeting both serotonin and dopamine receptors. These hybrid molecules exhibited improved blood-brain barrier penetration and metabolic stability compared to their parent compounds, highlighting the versatility of 1781877-28-8 as a chemical intermediate.

In conclusion, 2-(2-methoxy-1,3-thiazol-5-yl)ethyl(methyl)amine (CAS: 1781877-28-8) represents a promising scaffold in medicinal chemistry, with demonstrated synthetic feasibility, selective receptor modulation, and potential for derivative development. Future research should focus on expanding its therapeutic applications, optimizing pharmacokinetic properties, and exploring its mechanisms of action in greater detail. These efforts could pave the way for novel treatments in neuropharmacology and beyond.

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